REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li+].CCC[CH2-].[CH3:13][S:14][C:15]1[N:20]=[C:19]([CH3:21])[CH:18]=[CH:17][N:16]=1.CON(C)[C:25](=[O:36])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([C:32]([F:35])([F:34])[F:33])[CH:27]=1>C1COCC1>[CH3:13][S:14][C:15]1[N:20]=[C:19]([CH2:21][C:25]([C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([C:32]([F:33])([F:34])[F:35])[CH:27]=2)=[O:36])[CH:18]=[CH:17][N:16]=1 |f:1.2|
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Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
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[Li+].CCC[CH2-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
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CSC1=NC=CC(=N1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.63 g
|
Type
|
reactant
|
Smiles
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CON(C(C1=CC(=CC=C1)C(F)(F)F)=O)C
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
Upon stirring for 15 min. at -78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
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CUSTOM
|
Details
|
quenched
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Type
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ADDITION
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Details
|
by pouring into water (400 mL) and ethyl acetate (400 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
|
the aqueous layer washed with ethyl acetate (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated to a solid (11.9 g)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)CC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |